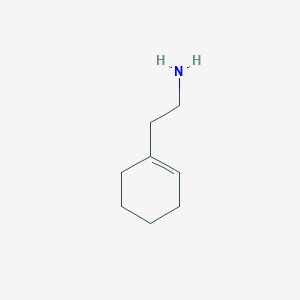

2-(1-Ciclohexenil)etilamina

Descripción general

Descripción

La N6,N6-Dimetiladenosina es un nucleósido modificado que se encuentra en diversas especies de ARN. Se caracteriza por la presencia de dos grupos metilo unidos al átomo de nitrógeno en la sexta posición de la base adenina. Este compuesto desempeña un papel significativo en la regulación de la función del ARN y se ha identificado tanto en organismos procariotas como eucariotas .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Role as an Intermediate:

2-(1-Cyclohexenyl)ethylamine is a crucial intermediate in the synthesis of morphinans, which are compounds known for their analgesic and antitussive properties. The synthesis of morphinans from this compound involves several steps that highlight its significance in pharmaceutical chemistry .

Synthesis Techniques:

Recent advancements have introduced a continuous flow synthesis method that allows for efficient production of 2-(1-Cyclohexenyl)ethylamine. This method features five integrated chemical transformations, yielding up to 56% efficiency with a throughput of 32 mmol/h .

| Synthesis Method | Yield (%) | Throughput (mmol/h) | Total Residence Time (min) |

|---|---|---|---|

| Continuous Flow Synthesis | 56 | 32 | 44.5 |

Biological Applications

RNA Modifications:

In biological research, 2-(1-Cyclohexenyl)ethylamine serves as a model compound for studying RNA modifications and their impact on gene expression regulation. Its structural properties make it suitable for investigating methylation processes and nucleoside modifications .

Potential Therapeutic Roles:

Research indicates that this compound may play a role in various diseases, including cancer and metabolic disorders, due to its involvement in biochemical pathways related to pain management and cough suppression .

Material Science

Thin Films and Crystals:

2-(1-Cyclohexenyl)ethylamine has been utilized in the preparation of thin films and single crystals, particularly in the context of allylic hydroxylation reactions. This application is significant for developing new materials with tailored properties for electronic and optoelectronic devices .

Spectroscopic Analysis

The compound has been characterized using various spectroscopic techniques, including NMR and FT-IR spectroscopy. These analyses provide insights into its molecular structure and interactions with other compounds:

- NMR Spectroscopy: Both proton and carbon NMR data have been collected, aiding in understanding the molecular dynamics.

- FT-IR Spectroscopy: Used to investigate complexes formed with transition metals, enhancing knowledge about its reactivity .

Case Studies

Case Study 1: Synthesis Efficiency

A recent study demonstrated the effectiveness of continuous flow synthesis for producing 2-(1-Cyclohexenyl)ethylamine, emphasizing the reduction in reaction time and increase in yield compared to traditional batch methods. This advancement could lead to more sustainable practices in pharmaceutical manufacturing .

Case Study 2: Biological Impact

Another study examined the role of 2-(1-Cyclohexenyl)ethylamine in RNA modification processes, revealing its potential implications in gene regulation mechanisms that could be targeted for therapeutic interventions .

Mecanismo De Acción

El mecanismo de acción de la N6,N6-Dimetiladenosina implica su incorporación en moléculas de ARN, donde influye en la estabilidad del ARN, la traducción y el empalme. Los grupos metilo en la sexta posición de la adenina pueden afectar la unión de proteínas que se unen al ARN y la formación de estructuras secundarias. Esta modificación puede regular la expresión genética al alterar la interacción entre el ARN y diversos mecanismos celulares .

Compuestos Similares:

N6-Metiladenosina: Un solo grupo metilo en la sexta posición.

1-Metiladenosina: Un grupo metilo en la primera posición.

N6,2’-O-Dimetiladenosina: Grupos metilo en la sexta posición y el grupo 2’-hidroxilo de la ribosa.

Singularidad: La N6,N6-Dimetiladenosina es única debido a la presencia de dos grupos metilo en la sexta posición, lo que proporciona propiedades estructurales y funcionales distintas en comparación con otras adenosinas metiladas. Esta doble metilación puede conducir a diferentes efectos biológicos y mecanismos reguladores .

Análisis Bioquímico

Biochemical Properties

It has been employed as a substrate for allylic hydroxylation reactions in the preparation of thin films and single crystals of 2-(1-cyclohexenyl)ethyl ammonium lead iodide . These are used to fabricate optoelectronic-compatible heterostructures .

Cellular Effects

Given its role as an intermediate in the synthesis of morphinans, it may indirectly influence various cellular processes through the actions of these compounds .

Temporal Effects in Laboratory Settings

It has been synthesized in a continuous flow platform with in-line separation and without any intermediate purification . The overall yield of this multi-step flow method was up to 56% in a total residence time of 44.5 minutes .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de la N6,N6-Dimetiladenosina generalmente implica la metilación de la adenosina. Un método común incluye el uso de yoduro de metilo en presencia de una base como el hidruro de sodio. La reacción se lleva a cabo en un solvente aprótico como la dimetilformamida a temperaturas elevadas .

Métodos de Producción Industrial: La producción industrial de la N6,N6-Dimetiladenosina puede involucrar métodos enzimáticos en los que metiltransferasas específicas catalizan la metilación de la adenosina. Estas enzimas a menudo se derivan de fuentes microbianas y se utilizan en condiciones controladas para lograr altos rendimientos y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: La N6,N6-Dimetiladenosina experimenta diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción se puede facilitar mediante agentes oxidantes como el peróxido de hidrógeno.

Reducción: Las reacciones de reducción pueden involucrar agentes como el borohidruro de sodio.

Sustitución: Pueden ocurrir reacciones de sustitución nucleofílica, donde los grupos metilo son reemplazados por otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno, en condiciones suaves.

Reducción: Borohidruro de sodio, en un medio acuoso o alcohólico.

Sustitución: Nucleófilos como aminas o tioles, en condiciones básicas.

Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir N6-metiladenosina, mientras que las reacciones de sustitución pueden producir diversos derivados de adenosina sustituidos .

Comparación Con Compuestos Similares

N6-Methyladenosine: A single methyl group at the sixth position.

1-Methyladenosine: A methyl group at the first position.

N6,2’-O-Dimethyladenosine: Methyl groups at the sixth position and the 2’-hydroxyl group of the ribose.

Uniqueness: N6,N6-Dimethyladenosine is unique due to the presence of two methyl groups at the sixth position, which provides distinct structural and functional properties compared to other methylated adenosines. This dual methylation can lead to different biological effects and regulatory mechanisms .

Actividad Biológica

2-(1-Cyclohexenyl)ethylamine (CAS No. 3399-73-3) is a compound of significant interest in medicinal chemistry, primarily due to its role as an intermediate in the synthesis of morphinans, which are widely used as analgesics and antitussive agents. This article explores the biological activities associated with 2-(1-Cyclohexenyl)ethylamine, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Synthesis and Properties

2-(1-Cyclohexenyl)ethylamine can be synthesized through various methods, including the reduction of 2-phenylethylamine. A notable method involves using lithium in the presence of primary or secondary aliphatic amines, yielding the compound with a purity that can reach up to 69.8% . The compound's structure includes an allylic moiety, which is crucial for its biological activity.

The primary mechanism of action for 2-(1-Cyclohexenyl)ethylamine is linked to its role in synthesizing morphinans. These compounds interact with various receptors in the central nervous system (CNS), particularly opioid receptors, leading to analgesic and antitussive effects. The allylic hydrogen in 2-(1-Cyclohexenyl)ethylamine facilitates interactions with enzymes involved in these pathways, enhancing its pharmacological efficacy .

Cellular Effects

Research indicates that 2-(1-Cyclohexenyl)ethylamine may influence several cellular processes indirectly through its derivatives. For instance, it has been employed as a substrate for reactions leading to the formation of morphinans, which are known to modulate pain pathways and cough reflexes . Additionally, it has been studied for its potential effects on nicotinic acetylcholine receptors (nAChRs), suggesting a broader range of biological interactions .

Study on Nicotinic Receptors

A study investigated N-alkylated derivatives of dextromethorphan (which includes 2-(1-Cyclohexenyl)ethylamine as an intermediate) as non-competitive inhibitors of α3β4 nAChRs. The results indicated that these compounds exhibited significant inhibitory activity, with implications for treating nicotine addiction .

Morphinan Synthesis

An integrated continuous flow synthesis method was developed for producing 2-(1-Cyclohexenyl)ethylamine efficiently. This method highlighted the compound's role as a key intermediate in morphinan synthesis, achieving a yield of 56% within a short residence time .

Safety and Toxicology

While the compound shows promise in therapeutic applications, safety data indicate potential irritative effects on the respiratory tract and skin upon prolonged exposure. It is essential to handle this compound with care to avoid adverse health effects such as respiratory irritation or skin sensitization .

Propiedades

IUPAC Name |

2-(cyclohexen-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c9-7-6-8-4-2-1-3-5-8/h4H,1-3,5-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDMXOOVKMKODN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063011 | |

| Record name | 1-Cyclohexene-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3399-73-3 | |

| Record name | 1-Cyclohexene-1-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3399-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003399733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Cyclohexenyl)ethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclohexene-1-ethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Cyclohexene-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-1-ene-1-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXENYLETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88S899CWZ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the allylic moiety in 2-(1-Cyclohexenyl)ethylamine for its interaction with DBM?

A: The allylic moiety in CyHEA plays a crucial role in both its substrate activity and its inhibitory effect on DBM. [] The presence of the allylic hydrogen allows for its abstraction by DBM, leading to the formation of the reactive allylic radical intermediate. This radical is responsible for both the formation of the hydroxylated product and the mechanism-based inactivation of the enzyme. [] Acyclic, non-conjugated olefinic analogues show significantly lower substrate activity and inhibitory potential, highlighting the importance of the cyclic structure and the conjugated double bond in CyHEA for its interaction with DBM. []

Q2: What spectroscopic data are available for 2-(1-Cyclohexenyl)ethylamine?

A2: Several spectroscopic techniques have been used to characterize 2-(1-Cyclohexenyl)ethylamine. These include:

- NMR Spectroscopy: Both proton and carbon NMR data, including one-bond JCH coupling constants, have been reported. [, ] Nitrogen NMR data, including chemical shifts, have also been experimentally determined and calculated using density functional theory (DFT) methods. []

- FT-IR Spectroscopy: Experimental FT-IR data for CyHEA have been obtained and analyzed. [] Additionally, FT-IR spectroscopy has been used to investigate CyHEA complexes with transition metals like nickel and cobalt. [, , ]

Q3: Have there been any computational studies on 2-(1-Cyclohexenyl)ethylamine?

A: Yes, computational chemistry methods have been employed to study CyHEA. DFT calculations, specifically using the B3LYP functional with the 6-311++G(d,p) basis set, have successfully predicted NMR parameters like the nitrogen chemical shift and JCH coupling constants, demonstrating good agreement with experimental results. []

Q4: What are the potential applications of 2-(1-Cyclohexenyl)ethylamine?

A: 2-(1-Cyclohexenyl)ethylamine is recognized as a key intermediate in the synthesis of morphinans, a class of compounds with significant pharmacological activity, including analgesic and antitussive properties. [] Therefore, research on efficient synthesis of CyHEA, such as the reported five-step continuous flow synthesis, is crucial for developing new and improved routes to these valuable pharmaceuticals. []

Q5: Can you provide information on the structure-activity relationship (SAR) of 2-(1-Cyclohexenyl)ethylamine?

A: While detailed SAR studies specifically for CyHEA are limited in the provided research, the interaction with DBM provides some insights. [] The cyclic structure and conjugated double bond are essential for both substrate activity and mechanism-based inhibition. [] Modifications affecting these features are likely to significantly impact its interaction with DBM. Further research is needed to comprehensively understand the impact of structural changes on other biological activities of CyHEA.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.